molecular formula C8H12ClN3O B056828 N-(3-Methoxy-phenyl)-guanidine hydrochloride CAS No. 112677-52-8

N-(3-Methoxy-phenyl)-guanidine hydrochloride

Cat. No. B056828
CAS RN: 112677-52-8
M. Wt: 201.65 g/mol
InChI Key: KPHGAWMDLGVFGN-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-guanidine hydrochloride, also known as MPGN or ICI-118,551, is a selective beta-2 adrenergic receptor antagonist that is widely used in scientific research. It was first synthesized in the 1980s and has since become an important tool for studying the physiological and biochemical effects of beta-2 adrenergic receptor signaling. In

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves its binding to the beta-2 adrenergic receptor and preventing the binding of beta-2 adrenergic receptor agonists. This results in the inhibition of downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. N-(3-Methoxy-phenyl)-guanidine hydrochloride has a high affinity for beta-2 adrenergic receptors and is selective for this receptor subtype.
Biochemical and Physiological Effects
N-(3-Methoxy-phenyl)-guanidine hydrochloride has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, in smooth muscle cells, N-(3-Methoxy-phenyl)-guanidine hydrochloride can block the relaxation effects of beta-2 adrenergic receptor agonists. In adipocytes, N-(3-Methoxy-phenyl)-guanidine hydrochloride can inhibit the lipolytic effects of beta-2 adrenergic receptor agonists. In pancreatic beta cells, N-(3-Methoxy-phenyl)-guanidine hydrochloride can inhibit the insulin secretion induced by beta-2 adrenergic receptor agonists. These effects demonstrate the importance of beta-2 adrenergic receptor signaling in these physiological processes.

Advantages and Limitations for Lab Experiments

N-(3-Methoxy-phenyl)-guanidine hydrochloride has several advantages for lab experiments. It is a highly selective antagonist of beta-2 adrenergic receptors, which means it can be used to specifically block the effects of beta-2 adrenergic receptor activation. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, N-(3-Methoxy-phenyl)-guanidine hydrochloride has some limitations. For example, it is not a reversible antagonist, which means that it cannot be used to study the kinetics of beta-2 adrenergic receptor signaling. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

Future Directions

There are several future directions for research involving N-(3-Methoxy-phenyl)-guanidine hydrochloride. One area of interest is the role of beta-2 adrenergic receptor signaling in metabolic disorders such as obesity and diabetes. N-(3-Methoxy-phenyl)-guanidine hydrochloride could be used to study the effects of beta-2 adrenergic receptor activation on adipocyte function and insulin secretion in these conditions. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and reversibility. N-(3-Methoxy-phenyl)-guanidine hydrochloride could serve as a starting point for the development of these new compounds. Finally, N-(3-Methoxy-phenyl)-guanidine hydrochloride could be used in combination with other tools such as genetic manipulation and imaging techniques to further explore the role of beta-2 adrenergic receptor signaling in various physiological processes.

Synthesis Methods

The synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves the reaction of 3-methoxybenzylamine with cyanamide to form N-(3-methoxybenzyl)guanidine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt of N-(3-Methoxy-phenyl)-guanidine hydrochloride. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-(3-Methoxy-phenyl)-guanidine hydrochloride is primarily used in scientific research to study the beta-2 adrenergic receptor signaling pathway. Beta-2 adrenergic receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes, including smooth muscle relaxation, glycogenolysis, and insulin secretion. N-(3-Methoxy-phenyl)-guanidine hydrochloride is a selective antagonist of beta-2 adrenergic receptors, which means it can block the effects of beta-2 adrenergic receptor agonists such as epinephrine and norepinephrine.

properties

IUPAC Name

2-(3-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHGAWMDLGVFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583269
Record name N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxy-phenyl)-guanidine hydrochloride

CAS RN

112677-52-8
Record name N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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